molecular formula C17H23NO2S B2674273 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2176070-39-4

2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2674273
CAS No.: 2176070-39-4
M. Wt: 305.44
InChI Key: QYMRMCSOUIZMAY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound that features a unique bicyclic structure This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities The presence of the 8-azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These include the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of metal-free, mild, and operationally simple conditions to achieve high yields and enantioselectivities .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of 8-oxabicyclo[3.2.1]octanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}ethan-1-one apart is its combination of the benzylsulfanyl group and the methoxy-substituted azabicyclo[321]octane scaffold

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMRMCSOUIZMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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